molecular formula C7H5F2IN2O B7586651 (4,5-Difluoro-2-iodophenyl)urea

(4,5-Difluoro-2-iodophenyl)urea

Cat. No. B7586651
M. Wt: 298.03 g/mol
InChI Key: IYZDZQVKIVNKMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4,5-Difluoro-2-iodophenyl)urea, also known as DIFU, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of protein kinases and has been found to have significant effects on various biochemical and physiological processes.

Mechanism of Action

(4,5-Difluoro-2-iodophenyl)urea inhibits protein kinases by binding to the ATP-binding site of the kinase. This prevents the kinase from phosphorylating its downstream targets, leading to the inhibition of various signaling pathways. (4,5-Difluoro-2-iodophenyl)urea has been found to be a selective inhibitor of Aurora A and B kinases, which are involved in cell division and are overexpressed in many types of cancer.
Biochemical and Physiological Effects:
(4,5-Difluoro-2-iodophenyl)urea has been found to have significant effects on various biochemical and physiological processes. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit angiogenesis and metastasis. (4,5-Difluoro-2-iodophenyl)urea has also been found to have anti-inflammatory effects and has been studied for its potential use in treating autoimmune diseases.

Advantages and Limitations for Lab Experiments

(4,5-Difluoro-2-iodophenyl)urea has several advantages for lab experiments. It is a potent inhibitor of protein kinases and has been extensively studied for its potential therapeutic applications in cancer treatment. However, (4,5-Difluoro-2-iodophenyl)urea has some limitations as well. It has low solubility in water, which can make it difficult to work with in some experiments. Additionally, (4,5-Difluoro-2-iodophenyl)urea has been found to be toxic to some non-cancerous cells, which can limit its use in some applications.

Future Directions

There are several future directions for the study of (4,5-Difluoro-2-iodophenyl)urea. One area of research is the development of more soluble analogs of (4,5-Difluoro-2-iodophenyl)urea, which could improve its efficacy and reduce its toxicity. Another area of research is the study of (4,5-Difluoro-2-iodophenyl)urea in combination with other cancer therapies, such as chemotherapy and radiation therapy. Additionally, the study of (4,5-Difluoro-2-iodophenyl)urea in other disease models, such as autoimmune diseases, could lead to new therapeutic applications for this compound.

Synthesis Methods

The synthesis of (4,5-Difluoro-2-iodophenyl)urea involves the reaction of 4,5-difluoro-2-iodoaniline with urea in the presence of a catalyst. The reaction yields (4,5-Difluoro-2-iodophenyl)urea as a white solid with a purity of over 99%. The synthesis method is relatively simple and can be carried out on a large scale.

Scientific Research Applications

(4,5-Difluoro-2-iodophenyl)urea has been extensively studied for its potential therapeutic applications in cancer treatment. It has been found to be a potent inhibitor of several protein kinases, including Aurora A and B, which are overexpressed in many types of cancer. (4,5-Difluoro-2-iodophenyl)urea has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer therapy.

properties

IUPAC Name

(4,5-difluoro-2-iodophenyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F2IN2O/c8-3-1-5(10)6(2-4(3)9)12-7(11)13/h1-2H,(H3,11,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYZDZQVKIVNKMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1F)F)I)NC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F2IN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.03 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4,5-Difluoro-2-iodophenyl)urea

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